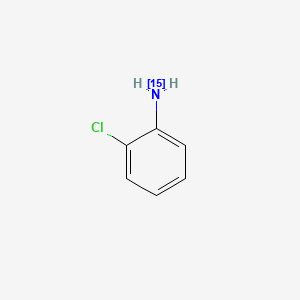

2-Chloroaniline-15N

Description

Properties

IUPAC Name |

2-chloro(15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Systems

Chlorination typically employs chlorine gas (Cl₂) or sodium hypochlorite (NaOCl) as the halogenating agent. In a patented process, aniline-15N undergoes chlorination in acetic acid (AcOH) with potassium bicarbonate (KHCO₃) as a buffering agent. The reaction proceeds via electrophilic aromatic substitution, where Cl⁺ ions attack the ortho position relative to the amino group.

Key Conditions

Industrial Adaptation

A scaled-up variant uses continuous flow reactors to enhance safety and yield. For example, a 4-liter reactor achieves 71.6% yield by optimizing chlorine gas flow rates and reaction times. Automated control systems mitigate risks associated with exothermic reactions.

Reduction of 2-Chloronitrobenzene-15N

Reduction of nitro precursors offers an alternative pathway, particularly when isotopic labeling precedes halogenation.

Catalytic Hydrogenation

2-Chloronitrobenzene-15N is reduced to this compound using hydrogen gas (H₂) and palladium catalysts. This method ensures high isotopic fidelity, as the nitrogen-15 label remains intact during reduction.

Representative Protocol

Hydrazine-Mediated Reduction

Montmorillonite-activated hydrazine (N₂H₄) in ethanol reduces nitro groups efficiently. A study achieved 74% yield for 3-chloroaniline-15N using this approach, adaptable to the 2-chloro isomer.

Reaction Steps

-

Suspend montmorillonite (5.34 g) and 2-chloronitrobenzene-15N (17.84 mmol) in ethanol.

-

Add anhydrous hydrazine (111.5 mmol) and reflux for 24 hours.

-

Purify via silica gel chromatography.

Halogen Exchange Reactions

Halogen exchange leverages nucleophilic substitution to introduce chlorine at specific positions.

Finkelstein Reaction

A Mitsunobu-Finkelstein sequence converts brominated intermediates to chlorinated products. For example, 5-chloro-2-pentanone is reduced to 5-chloropentane-2-ol, followed by halogen exchange with sodium iodide (NaI) and subsequent chlorination.

Critical Parameters

Isotopic Labeling Techniques

Retaining nitrogen-15 during synthesis requires stringent control over reaction conditions.

Aniline-15N Precursor Synthesis

Aniline-15N is synthesized via reduction of nitrobenzene-15N using labeled hydrazine or catalytic hydrogenation. This precursor is then chlorinated using methods described in Sections 1–3.

Isotopic Purity Assurance

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Reagents | Yield (%) | Isotopic Retention (%) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | Cl₂, AcOH, Pd/C | 71.6 | 99.5 | Industrial |

| Catalytic Hydrogenation | H₂, Pd/C | 92 | 99.8 | Lab-scale |

| Hydrazine Reduction | N₂H₄, Montmorillonite | 74 | 98.7 | Lab-scale |

| Halogen Exchange | NaI, PPh₃ | 68 | 97.3 | Pilot-scale |

Key Findings

Chemical Reactions Analysis

Types of Reactions: 2-Chloroaniline-15N undergoes various chemical reactions, including:

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under basic conditions.

Major Products:

Oxidation: 2-Chloronitrobenzene

Reduction: 2-Chloroaniline, 2-Chlorocyclohexylamine

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Chloroaniline-15N is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloroaniline-15N involves its interaction with molecular targets through various pathways. In biological systems, the compound can be incorporated into metabolic pathways, allowing researchers to trace nitrogen utilization and transformation. The presence of the nitrogen-15 isotope provides a unique marker that can be detected using NMR spectroscopy, enabling detailed analysis of molecular interactions and dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 4-Chloroaniline-15N

The para-substituted isomer, 4-Chloroaniline-15N (CAS: 24176-54-3), shares identical isotopic purity (98 atom% ¹⁵N) but differs in chlorine positioning, leading to distinct physicochemical and toxicological profiles:

Conversely, 4-Chloroaniline-15N’s linear structure enhances resonance stabilization, influencing its higher melting point and stability .

Non-Isotopic Analogues: 2-Chloroaniline

Non-isotopic 2-chloroaniline (CAS: 95-51-2) serves as a foundational compound for synthesizing dyes, agrochemicals, and pharmaceuticals. Key differences include:

The isotopic variant’s utility lies in research specificity, whereas non-isotopic analogs dominate industrial-scale syntheses due to cost-effectiveness .

Derivatives: Functionalized Chloroanilines

Complex derivatives like 2-Chloro-N-(methoxymethyl)aniline (CAS: Not provided) and 5-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline (CAS: 421-01-2) exhibit expanded applications in pharmaceuticals and material science. These compounds feature modified solubility and reactivity due to ether or alkyl substituents, contrasting with this compound’s role as a basic building block .

Biological Activity

2-Chloroaniline-15N, a stable isotope-labeled derivative of 2-chloroaniline, has garnered attention in biological and chemical research due to its unique properties. This compound serves as a valuable tool for tracing nitrogen pathways in biological systems, and its biological activity has been studied across various domains, including toxicology, pharmacology, and environmental science.

This compound is characterized by the presence of a chlorine atom attached to the aniline structure, with the nitrogen atom labeled with the stable isotope . This labeling allows for enhanced detection and tracking in biochemical assays, particularly through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The mechanism of action involves the incorporation of this compound into metabolic pathways, facilitating the study of nitrogen utilization and transformation in living organisms.

Chemical Reactions

The compound undergoes several significant chemical reactions:

- Oxidation : Converts to 2-chloronitrobenzene using oxidizing agents like potassium permanganate.

- Reduction : Can yield 2-chloroaniline or further reduce to form derivatives like 2-chlorocyclohexylamine.

- Substitution : The chlorine atom can be replaced by various functional groups through nucleophilic substitution reactions.

Toxicity Profile

Research indicates that this compound exhibits several toxicological effects. In studies involving animal models, exposure to this compound has resulted in:

- Hematotoxicity : Increased levels of methemoglobin were observed, indicating potential damage to erythrocytes. The lowest observed adverse effect level (LOAEL) was determined at 10 mg/kg body weight per day .

- Clinical Symptoms : Symptoms included cyanosis, tremors, and respiratory irregularities. Autopsy findings often revealed significant changes in organ weights, particularly the spleen and liver .

Case Studies

- Acute Inhalation Toxicity : A study exposed rats to varying concentrations of 2-chloroaniline aerosol. The LC50 was found to be 6.1 mg/L air, with clinical signs including inactivity and exophthalmos noted at higher doses .

- Genotoxicity Assessments : Various in vitro studies have shown mixed results regarding the genotoxic potential of this compound. While some assays reported negative results for mutagenicity in Salmonella typhimurium, positive results were noted in clastogenicity assays .

Applications in Research

The stable isotope labeling of this compound makes it particularly useful for:

- Metabolic Studies : Tracing nitrogen pathways helps elucidate metabolic processes in organisms.

- Pharmaceutical Development : It serves as a precursor in synthesizing pharmaceutical compounds.

- Environmental Monitoring : The compound's behavior in ecosystems can be studied through its interactions with humic substances, providing insights into environmental fate .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Chloroaniline | C6H6ClN | Toxicity similar but lacks isotope tracing capability | Non-isotopically labeled |

| 3-Chloroaniline | C6H6ClN | Used in dye synthesis | Isomer with different properties |

| 4-Chloroaniline | C6H6ClN | Similar applications in pharmaceuticals | Another isomer variant |

Q & A

Q. How can machine learning enhance the interpretation of complex datasets from this compound studies?

- Methodological Answer : Train models on spectral libraries (e.g., NMR, MS) to automate peak assignment and quantify isotopic enrichment. Apply clustering algorithms to classify degradation products or reaction pathways. Validate predictions with leave-one-out cross-validation (LOOCV) and report uncertainty intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.